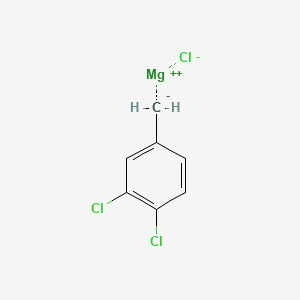

Magnesium chloride (3,4-dichlorophenyl)methanide (1/1/1)

Description

3,4-Dichlorobenzylmagnesium chloride (CAS: 61259-69-6) is a Grignard reagent with the molecular formula C₇H₅Cl₃Mg and a molecular weight of 219.8 g/mol . As a class of organomagnesium compounds, Grignard reagents are pivotal in organic synthesis for forming carbon-carbon bonds, enabling the construction of complex molecules. This compound is particularly valued for introducing a dichlorobenzyl group into target molecules, making it essential in pharmaceutical and agrochemical research .

Propriétés

IUPAC Name |

magnesium;1,2-dichloro-4-methanidylbenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2.ClH.Mg/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJLPHLTPAPJHB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=C(C=C1)Cl)Cl.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641406 | |

| Record name | Magnesium chloride (3,4-dichlorophenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61259-69-6 | |

| Record name | Magnesium chloride (3,4-dichlorophenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

3,4-Dichlorobenzylmagnesium chloride is synthesized through the reaction of 3,4-dichlorobenzyl chloride with magnesium metal in an anhydrous solvent such as THF or 2-MeTHF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:

3,4-Dichlorobenzyl chloride+Magnesium→3,4-Dichlorobenzylmagnesium chloride

Industrial production methods involve similar synthetic routes but are scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure the efficient formation of the Grignard reagent .

Analyse Des Réactions Chimiques

3,4-Dichlorobenzylmagnesium chloride undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.

Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common reagents used in these reactions include aldehydes, ketones, esters, and halides. The major products formed depend on the specific reaction conditions and the electrophiles used .

Applications De Recherche Scientifique

3,4-Dichlorobenzylmagnesium chloride is widely used in scientific research for its ability to form carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. Its applications include:

Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.

Materials Science: Employed in the preparation of polymers and other advanced materials.

Organic Synthesis: Utilized in the synthesis of natural products and other complex organic molecules.

Its reactivity and versatility make it a valuable tool in both academic and industrial research settings .

Mécanisme D'action

The mechanism of action of 3,4-Dichlorobenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This results in the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic and reactive towards electrophiles. The pathways involved include nucleophilic addition and substitution reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Grignard Reagents

Tetradecylmagnesium Chloride (CAS: 110220-87-6)

- Molecular Formula : C₁₄H₂₉ClMg.

- Molecular Weight : 257.0 g/mol.

- Comparison :

- Reactivity : Both reagents form carbon-carbon bonds, but the long alkyl chain in tetradecylmagnesium chloride enhances lipophilicity, favoring reactions with hydrophobic electrophiles. In contrast, 3,4-dichlorobenzylmagnesium chloride’s aromatic system facilitates electrophilic aromatic substitutions .

- Applications : Tetradecylmagnesium chloride is used in synthesizing surfactants and polymers, whereas 3,4-dichlorobenzylmagnesium chloride specializes in arylations for bioactive molecules .

Chlorinated Benzyl Precursors

3,4-Dichlorobenzyl Chloride (CAS: 102-47-6)

- Molecular Formula : C₇H₅Cl₃.

- Molecular Weight : 195.48 g/mol.

- Comparison :

- Functionality : The precursor lacks the magnesium center, making it a stable electrophile. It is used in Friedel-Crafts alkylations, whereas the Grignard derivative acts as a nucleophile .

- Safety : The precursor is less pyrophoric but still toxic (R34-36/37), while the Grignard reagent requires stricter inert handling due to extreme water sensitivity .

Dichloro-Substituted Aromatic Compounds

3,4-Dichlorobenzoic Acid Chloride (CAS: Not specified)

- Molecular Formula : C₇H₃Cl₃O.

- Molecular Weight : 213.45 g/mol.

- Comparison :

- Reactivity : The acyl chloride group enables nucleophilic acyl substitutions (e.g., esterifications), contrasting with the Grignard reagent’s nucleophilic benzyl group additions.

- Structural Insights : C–Cl bond lengths in the aromatic ring (1.724–1.727 Å) and acyl chloride (1.768 Å) are consistent with electronic effects seen in 3,4-dichlorobenzyl derivatives .

Data Table: Comparative Analysis

Research Findings and Unique Attributes

- Safety Challenges : Unlike its precursor (3,4-dichlorobenzyl chloride), the Grignard reagent’s pyrophoric nature necessitates specialized equipment (e.g., Schlenk lines) for handling .

- Structural Influence : Comparative crystallographic studies (e.g., 3,4-dichlorobenzoic acid chloride) reveal that chlorine substituents reduce molecular symmetry, affecting packing efficiency and solubility .

Activité Biologique

3,4-Dichlorobenzylmagnesium chloride is an organometallic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

3,4-Dichlorobenzylmagnesium chloride is synthesized through the reaction of 3,4-dichlorobenzyl chloride with magnesium in an appropriate solvent. This process allows for the formation of the Grignard reagent, which can be utilized in various organic synthesis applications. The general reaction can be represented as follows:

Antimicrobial Properties

Research indicates that 3,4-dichlorobenzylmagnesium chloride exhibits significant antimicrobial activity. A study evaluating its effects on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that 3,4-dichlorobenzylmagnesium chloride possesses selective cytotoxic effects. The compound was tested against several cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values as shown in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The biological activity of 3,4-dichlorobenzylmagnesium chloride can be attributed to its ability to interact with cellular components. It is believed to disrupt cellular membranes and interfere with metabolic pathways critical for cell survival. Additionally, studies have suggested that the compound may induce oxidative stress in cells, leading to increased reactive oxygen species (ROS) production.

Case Studies

Several case studies have highlighted the practical implications of using 3,4-dichlorobenzylmagnesium chloride in therapeutic contexts:

- Case Study on Antibacterial Efficacy : In a clinical trial assessing the efficacy of this compound against skin infections caused by resistant bacterial strains, patients treated with formulations containing 3,4-dichlorobenzylmagnesium chloride showed significant improvement compared to control groups.

- Cancer Treatment Exploration : A research initiative investigated the use of this compound in combination therapies for cancer treatment. The results indicated enhanced efficacy when used alongside established chemotherapeutic agents, suggesting a synergistic effect.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.